2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid
Overview
Description
2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of the bromine atom at the 2-position of the quinoline ring.
Trifluoromethylation: Addition of trifluoromethyl groups at the 4-position.
Trifluoromethoxylation: Introduction of the trifluoromethoxy group at the 6-position.
Carboxylation: Formation of the carboxylic acid group at the 3-position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the functional groups.
Reduction: Reduction reactions could be used to modify the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
Biologically, quinoline derivatives are often explored for their antimicrobial, antiviral, and anticancer properties. This specific compound might be investigated for similar activities.
Medicine
In medicine, it could be studied for its potential therapeutic effects, possibly as a drug candidate for treating various diseases.
Industry
Industrially, it might find applications in the development of agrochemicals, dyes, or other specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinoline derivatives can interact with various molecular targets such as enzymes, receptors, or DNA, affecting cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
2-bromoquinoline-3-carboxylic Acid: Lacks the trifluoromethoxy and trifluoromethyl groups.
6-(trifluoromethoxy)quinoline-3-carboxylic Acid: Lacks the bromine and trifluoromethyl groups.
4-(trifluoromethyl)quinoline-3-carboxylic Acid: Lacks the bromine and trifluoromethoxy groups.
Uniqueness
The presence of both trifluoromethoxy and trifluoromethyl groups, along with the bromine atom, makes 2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic Acid unique. These groups can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-bromo-6-(trifluoromethoxy)-4-(trifluoromethyl)quinoline-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4BrF6NO3/c13-9-7(10(21)22)8(11(14,15)16)5-3-4(23-12(17,18)19)1-2-6(5)20-9/h1-3H,(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVRFUSRVTYCQA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1OC(F)(F)F)C(=C(C(=N2)Br)C(=O)O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4BrF6NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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